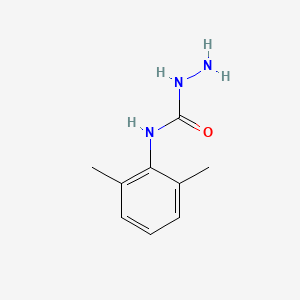![molecular formula C31H40O9Si3 B14271241 {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) CAS No. 138698-28-9](/img/structure/B14271241.png)
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) is a complex organic compound that features a unique structure combining methanetriyl and benzodioxole groups with trimethylsilane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole units . These units are then linked to a central methanetriyl group, which is further functionalized with trimethylsilane groups. The reaction conditions often require aprotic polar solvents and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzodioxole derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzodioxole derivatives.
科学的研究の応用
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) involves its interaction with specific molecular targets and pathways. The benzodioxole units can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethylsilane groups may enhance the compound’s stability and facilitate its incorporation into larger molecular structures.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar benzodioxole units but lacking the methanetriyl and trimethylsilane groups.
Methylenedioxybenzene: Another related compound with methylenedioxy groups but different overall structure and properties.
Uniqueness
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) is unique due to its combination of methanetriyl, benzodioxole, and trimethylsilane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
138698-28-9 |
|---|---|
分子式 |
C31H40O9Si3 |
分子量 |
640.9 g/mol |
IUPAC名 |
[6-[bis(6-trimethylsilyloxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C31H40O9Si3/c1-41(2,3)38-22-13-28-25(32-16-35-28)10-19(22)31(20-11-26-29(36-17-33-26)14-23(20)39-42(4,5)6)21-12-27-30(37-18-34-27)15-24(21)40-43(7,8)9/h10-15,31H,16-18H2,1-9H3 |
InChIキー |
FUNIFUXERQPHIN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1C(C3=CC4=C(C=C3O[Si](C)(C)C)OCO4)C5=CC6=C(C=C5O[Si](C)(C)C)OCO6)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


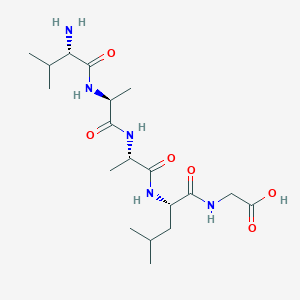
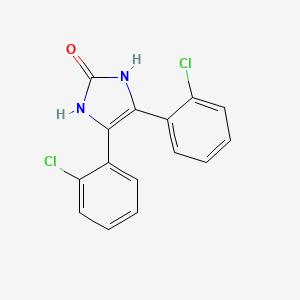
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
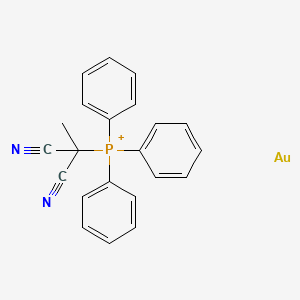
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
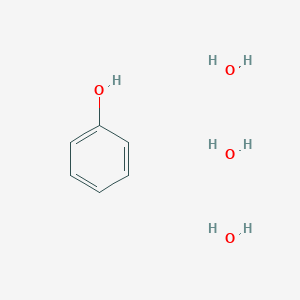
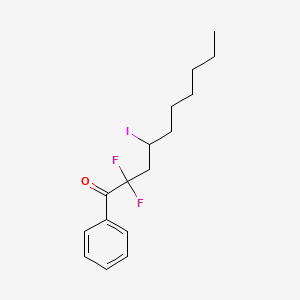
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
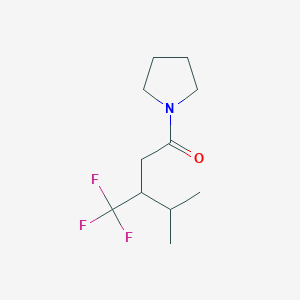
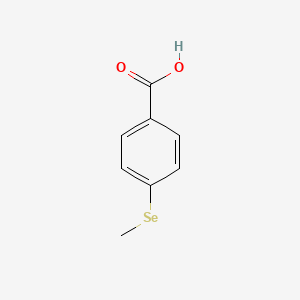
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
